But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1) But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1) Potent, selective dipeptidyl peptidase IV (DPP4) inhibitor (IC50 = 131 nM). Orally active. Enhances glucose tolerance through increased insulin secretion. Active in vivo.

Brand Name: Vulcanchem
CAS No.: 136259-20-6
VCID: VC21184511
InChI: InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)
SMILES: Array
Molecular Formula: C13H22N2O5S
Molecular Weight: 318.39 g/mol

But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1)

CAS No.: 136259-20-6

Cat. No.: VC21184511

Molecular Formula: C13H22N2O5S

Molecular Weight: 318.39 g/mol

* For research use only. Not for human or veterinary use.

But-2-enedioic acid--2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one (1/1) - 136259-20-6

Specification

Description Potent, selective dipeptidyl peptidase IV (DPP4) inhibitor (IC50 = 131 nM). Orally active. Enhances glucose tolerance through increased insulin secretion. Active in vivo.

CAS No. 136259-20-6
Molecular Formula C13H22N2O5S
Molecular Weight 318.39 g/mol
IUPAC Name 2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;but-2-enedioic acid
Standard InChI InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Standard InChI Key ZSOPWZQRZHWYFY-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCSC1)N
Canonical SMILES CCC(C)C(C(=O)N1CCSC1)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator